Cas no 83673-98-7 (2-Boc-aminothiazole-4-carboxylic acid)
2-Boc-aminothiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Boc-Aminothiazole-4-carboxylic acid
- 2-(tert-butoxycarbonyamino)thiazole-4-carboxylic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
- 2-tert-Butoxycarbonylaminothiazole-4-carboxylic acid
- 3-tert-butoxycarbonylamino-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- BOC-2-AMINO-4-THIAZOLE-CARBOXYLIC ACID
- 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid
- 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid
- 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid (ACI)
- 2-[[(tert-Butoxy)carbonyl]amino]-1,3-thiazole-4-carboxylic acid
- BOC-2-AMINO-4-THIAZOLE-CARBIXYLIC ACID
- PS-7534
- 2-Boc-Aminothiazole-4-carboxylicacid
- 2-((t-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(Boc-amino)thiazole-4-carboxylic acid
- 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
- STL556073
- CS-W018967
- MFCD02181057
- Boc-2-amino-4-thiazole-carboxylic acid, AldrichCPR
- 2-Boc-amino-thiazole-4-carboxylic acid
- DTXSID70363593
- SCHEMBL2213116
- 2-N-Boc-aminothiazole-4-carboxylic acid
- BCP27142
- PIWSRJPUYPNQJE-UHFFFAOYSA-N
- SY043284
- J-508133
- 2-[(tert-Butoxycarbonyl)amino]thiazole-4-carboxylic acid
- AKOS015838188
- EN300-367501
- BBL102274
- 83673-98-7
- 2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
- B6144
- DB-011911
- 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid
- VT1034
- 2-Boc-aminothiazole-4-carboxylic acid
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- MDL: MFCD02181057
- Inchi: 1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
- InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
- SMILES: O=C(C1=CSC(NC(OC(C)(C)C)=O)=N1)O
Computed Properties
- Exact Mass: 244.05200
- Monoisotopic Mass: 244.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117
- XLogP3: 1.7
Experimental Properties
- Density: 1.406±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 265-268°C
- Refractive Index: 1.601
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
- PSA: 116.76000
- LogP: 2.26130
2-Boc-aminothiazole-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P272; P280; P302+P352; P333+P313; P363; P501
- Hazard Category Code: 36/37/38-43
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
2-Boc-aminothiazole-4-carboxylic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Boc-aminothiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078272-1g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 078272-5g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 95% | 5g |
£53.00 | 2022-03-01 | |
| Fluorochem | 078272-25g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 95% | 25g |
£248.00 | 2022-03-01 | |
| Fluorochem | 078272-100g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 95% | 100g |
£756.00 | 2022-03-01 | |
| Alichem | A059003281-25g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 98% | 25g |
$252.50 | 2023-08-31 | |
| Alichem | A059003281-100g |
2-Boc-Aminothiazole-4-carboxylic acid |
83673-98-7 | 98% | 100g |
$772.50 | 2023-08-31 | |
| TRC | B619673-50mg |
2-Boc-Aminothiazole-4-carboxylic Acid |
83673-98-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619673-100mg |
2-Boc-Aminothiazole-4-carboxylic Acid |
83673-98-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B619673-500mg |
2-Boc-Aminothiazole-4-carboxylic Acid |
83673-98-7 | 500mg |
$ 95.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1047-100g |
BOC-2-AMINO-4-THIAZOLE-CARBIXYLIC ACID |
83673-98-7 | 95% | 100g |
$470 | 2023-09-07 |
2-Boc-aminothiazole-4-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ; rt
Production Method 2
2.1 Reagents: Pyridine ; 6 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; 0 °C; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 3
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 25 °C → 60 °C; 1 h, 60 °C; 60 °C → 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0 °C; 4 h, rt
3.2 Reagents: Potassium bisulfate Solvents: Water ; acidified, cooled
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 5
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0 °C; 4 h, rt
2.2 Reagents: Potassium bisulfate Solvents: Water ; rt
Production Method 7
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2-Boc-aminothiazole-4-carboxylic acid Raw materials
- Di-tert-butyl dicarbonate
- Ethyl 2-aminothiazole-4-carboxylate
- ethyl 3-bromo-2-oxopropanoate
- Ethyl 2-(Tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate
2-Boc-aminothiazole-4-carboxylic acid Preparation Products
2-Boc-aminothiazole-4-carboxylic acid Suppliers
2-Boc-aminothiazole-4-carboxylic acid Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-Boc-aminothiazole-4-carboxylic acid
2-Boc-Aminothiazole-4-Carboxylic Acid (CAS No. 83673-98-7): A Comprehensive Overview
2-Boc-aminothiazole-4-carboxylic acid, identified by the CAS registry number 83673-98-7, is a significant compound in the field of organic chemistry, particularly within the realms of heterocyclic compounds and medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a Boc (tert-butoxycarbonyl) group and a carboxylic acid moiety. The presence of these functional groups makes it an intriguing subject for both academic research and industrial applications.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common structural motif in various bioactive molecules. In the case of 2-Boc-aminothiazole-4-carboxylic acid, the substitution pattern at positions 2 and 4 introduces specific electronic and steric effects that influence its chemical reactivity and biological activity. The Boc group, a widely used protecting group in peptide synthesis, adds versatility to the molecule by enabling precise control over its reactivity during synthetic processes.
Recent advancements in synthetic methodologies have significantly enhanced the accessibility of 2-Boc-aminothiazole-4-carboxylic acid. Researchers have explored various routes to synthesize this compound, including multi-component reactions and modular assembly strategies. These methods not only improve yield and efficiency but also pave the way for further derivatization, expanding its potential applications in drug discovery and material science.
In terms of biological activity, 2-Boc-aminothiazole-4-carboxylic acid has shown promise as a lead compound in several therapeutic areas. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways. Additionally, its ability to modulate enzyme activity makes it a candidate for developing novel enzyme inhibitors targeting diseases such as cancer and neurodegenerative disorders.
The carboxylic acid functionality in 2-Boc-aminothiazole-4-carboxylic acid also lends itself to further chemical modifications. For instance, esterification or amidation can be employed to enhance bioavailability or tailor pharmacokinetic properties for specific drug delivery systems. These modifications are critical in transitioning from laboratory research to preclinical studies and eventual clinical applications.
From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the structure of 2-Boc-aminothiazole-4-carboxylic acid. These tools provide high-resolution data that aids in elucidating stereochemistry and confirming the integrity of synthesized compounds.
In conclusion, 2-Boc-aminothiazole-4-carboxylic acid (CAS No. 83673-98-7) stands out as a versatile compound with immense potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in the development of novel therapeutic agents and advanced materials.
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